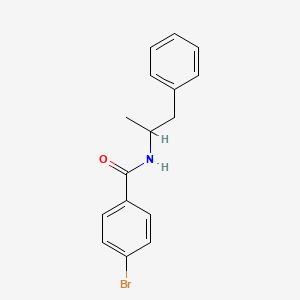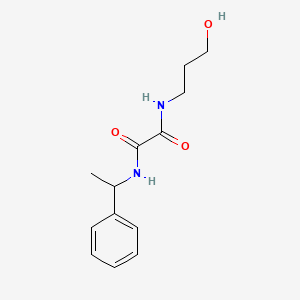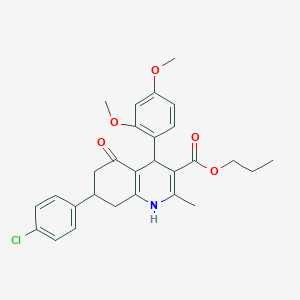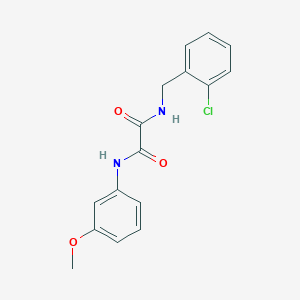
4-bromo-N-(1-methyl-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-methyl-2-phenylethyl)benzamide, also known as 4-bromo-α-PPP, is a synthetic compound that belongs to the class of phenethylamines. It is a potent stimulant drug that has been used for scientific research purposes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-methyl-2-phenylethyl)benzamideα-PPP involves the inhibition of dopamine reuptake in the brain. This leads to increased levels of dopamine in the synapse, which results in enhanced dopamine signaling and stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundα-PPP include increased heart rate and blood pressure, as well as enhanced alertness, focus, and euphoria. It has also been found to have anxiogenic effects, which may contribute to its abuse potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(1-methyl-2-phenylethyl)benzamideα-PPP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. However, its abuse potential and potential for adverse effects on the cardiovascular system limit its usefulness in certain types of experiments.
Zukünftige Richtungen
For research on 4-bromo-N-(1-methyl-2-phenylethyl)benzamideN-(1-methyl-2-phenylethyl)benzamideα-PPP include investigating its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further studies are needed to understand the long-term effects of 4-bromo-N-(1-methyl-2-phenylethyl)benzamideN-(1-methyl-2-phenylethyl)benzamideα-PPP on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 4-bromo-N-(1-methyl-2-phenylethyl)benzamideα-PPP involves the reaction of 4-bromo-N-(1-methyl-2-phenylethyl)benzamidebenzonitrile with 1-methyl-2-phenylethylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield 4-bromo-N-(1-methyl-2-phenylethyl)benzamideN-(1-methyl-2-phenylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-methyl-2-phenylethyl)benzamideα-PPP has been used in scientific research to study the effects of stimulant drugs on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in reward and motivation.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(11-13-5-3-2-4-6-13)18-16(19)14-7-9-15(17)10-8-14/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJPNSFEQBZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)
![2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)
![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)
![2-{[2-(2,3,5-trimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4900310.png)
![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)

![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)